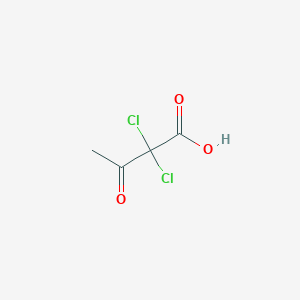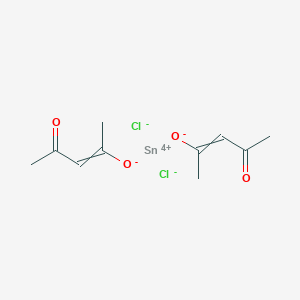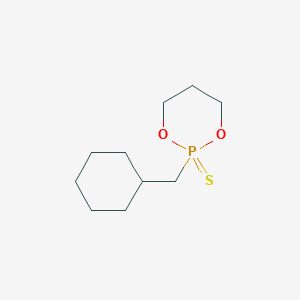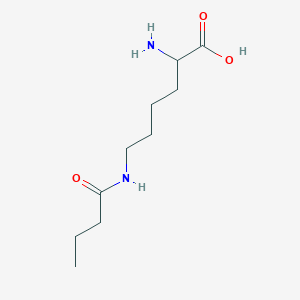
2,2-Dichloro-3-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-3-oxobutanoic acid is an organic compound with the molecular formula C4H4Cl2O3 It is a derivative of acetoacetic acid, characterized by the presence of two chlorine atoms and a keto group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,2-Dichloro-3-oxobutanoic acid can be synthesized through the chlorination of acetoacetic acid. The reaction typically involves the use of chlorine gas (Cl2) under controlled conditions to ensure selective chlorination at the desired positions. The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) at low temperatures to prevent over-chlorination and decomposition of the product .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar chlorination processes but with optimized reaction parameters to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve high-quality product suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dichloro-3-oxobutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form higher oxidation state products using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., ethanol, methanol), mild heating.
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.
Major Products Formed:
- Substitution reactions yield various substituted derivatives.
- Reduction reactions produce 2,2-dichloro-3-hydroxybutanoic acid.
- Oxidation reactions lead to the formation of carboxylic acids or other oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-3-oxobutanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2-Dichloro-3-oxobutanoic acid involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Acetoacetic Acid: The parent compound, less reactive due to the absence of chlorine atoms.
2,2-Dichloroacetoacetic Acid: Similar structure but with different reactivity and applications.
3-Oxobutanoic Acid: Lacks chlorine atoms, different chemical properties and reactivity.
Uniqueness: 2,2-Dichloro-3-oxobutanoic acid is unique due to the presence of both chlorine atoms and a keto group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry .
Eigenschaften
Molekularformel |
C4H4Cl2O3 |
|---|---|
Molekulargewicht |
170.98 g/mol |
IUPAC-Name |
2,2-dichloro-3-oxobutanoic acid |
InChI |
InChI=1S/C4H4Cl2O3/c1-2(7)4(5,6)3(8)9/h1H3,(H,8,9) |
InChI-Schlüssel |
ZNZPITMZOPLXPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C(=O)O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(But-3-en-1-yl)-2-{[4-(difluoromethyl)phenyl]ethynyl}-1,3-difluorobenzene](/img/structure/B12515338.png)

![4-[(2,4-Difluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12515371.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-2-methylpropyl]thiourea](/img/structure/B12515387.png)


![2-Propanone, 1-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-](/img/structure/B12515397.png)

![Propyl 4'-methyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12515403.png)



![3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine;but-2-enedioic acid](/img/structure/B12515421.png)
